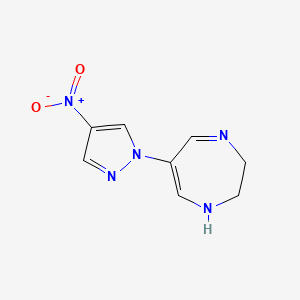![molecular formula C20H18N4O4S B4216502 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B4216502.png)
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzenesulfonamide
Vue d'ensemble
Description
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Méthodes De Préparation
The synthesis of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzenesulfonamide involves several steps. One common method includes the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations. These reactions typically involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds . Industrial production methods often employ green chemistry approaches, such as the use of supported gold nanoparticles as catalysts, to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other mild, metal-free conditions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve the functionalization of the imidazo[1,2-a]pyrimidine core.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer, anxiolytic, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, the imidazo[1,2-a]pyrimidine scaffold can form hydrogen bonds and π-π stacking interactions with certain residues in proteins, which can inhibit their activity . This interaction is crucial for its biological effects, such as its anticancer and anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzenesulfonamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other imidazo[1,2-a]pyrimidines, such as divaplon and fasiplon, which also exhibit significant biological activities . the presence of the 3,4-dimethoxybenzenesulfonamide group in this compound provides additional functionalization that can enhance its interactions with biological targets and improve its pharmacological properties.
Propriétés
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-27-18-8-7-16(12-19(18)28-2)29(25,26)23-15-6-3-5-14(11-15)17-13-24-10-4-9-21-20(24)22-17/h3-13,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQPXRNENVFXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B4216431.png)
![N-{3-[5-(2-furyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B4216453.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B4216460.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4216465.png)
![N-(6-{[2-(2-nitrophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B4216467.png)


![7,8-dimethyl-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B4216493.png)
![5-(heptafluoropropyl)-1-[hydroxy(phenyl)acetyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4216494.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4216500.png)
![ethyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4216510.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B4216515.png)
![2-(4-tert-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B4216529.png)
